Enhanced Acidity via Ortho-Fluorine Substitution: pKa Comparison with Non-Fluorinated and Isomeric Analogs
The ortho-fluorine atom in 1-(2-fluorophenyl)cyclohexanecarboxylic acid exerts a stronger electron-withdrawing inductive effect on the carboxylic acid moiety compared to the para- or meta-fluoro analogs, resulting in a lower predicted pKa value. Specifically, the target compound exhibits a predicted pKa of 4.18 ± 0.20 , which is 0.27 units lower than the non-fluorinated analog 1-phenylcyclohexanecarboxylic acid (pKa 4.45 ± 0.20) [1] and 0.12 units lower than the meta-fluoro isomer 1-(3-fluorophenyl)cyclohexanecarboxylic acid (pKa 4.30 ± 0.20) .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.18 ± 0.20 (predicted) |
| Comparator Or Baseline | 1-Phenylcyclohexanecarboxylic acid: pKa = 4.45 ± 0.20 (predicted); 1-(3-Fluorophenyl)cyclohexanecarboxylic acid: pKa = 4.30 ± 0.20 (predicted) |
| Quantified Difference | ΔpKa = -0.27 (vs. non-fluorinated); ΔpKa = -0.12 (vs. meta-fluoro isomer) |
| Conditions | Predicted using ACD/Labs software; temperature not specified |
Why This Matters
A lower pKa indicates greater carboxylic acid ionization at physiological pH, which directly impacts solubility, membrane permeability, and target binding interactions in drug design.
- [1] ChemicalBook. (2026). 1-Phenylcyclohexanecarboxylic acid. pKa: 4.45±0.20 (Predicted). View Source
